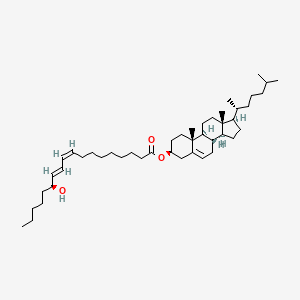
13(S)-HODE cholesteryl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13(S)-羟基-9Z,11E-十八碳二烯酸胆固醇酯,通常称为13(S)-HODE胆固醇酯,是一种由13(S)-HODE与胆固醇酯化形成的脂质化合物。该化合物是胆固醇酯家族的一员,在脂质代谢中起着至关重要的作用,并参与各种生理和病理过程。
作用机制
13(S)-HODE胆固醇酯的作用机制涉及其与细胞膜和脂质转运蛋白的相互作用。它由脂蛋白(如高密度脂蛋白(HDL)和低密度脂蛋白(LDL))转运。 该化合物可被胆固醇酯酶水解,释放游离胆固醇和13(S)-HODE,然后可以参与各种细胞过程 .
准备方法
合成路线和反应条件
13(S)-HODE胆固醇酯的合成通常涉及13(S)-HODE与胆固醇的酯化。该反应可以由卵磷脂胆固醇酰基转移酶(LCAT)或酰基辅酶A:胆固醇酰基转移酶(ACAT)等酶催化。 反应条件通常包括合适的溶剂和催化剂的存在,以促进酯化过程 .
工业生产方法
胆固醇酯(包括13(S)-HODE胆固醇酯)的工业生产涉及大规模的酯化过程。 这些过程针对高产率和高纯度进行了优化,通常使用高通量脂质组学和液相色谱-质谱(LC-MS)等先进技术进行监测和质量控制 .
化学反应分析
反应类型
13(S)-HODE胆固醇酯经历各种化学反应,包括:
氧化: 该反应涉及将氧气添加到化合物中,导致形成氧化衍生物。
水解: 13(S)-HODE胆固醇酯中的酯键可被胆固醇酯酶等酶水解,导致游离胆固醇和13(S)-HODE的释放.
转酯化: 该反应涉及在酶或化学催化剂的促进下,将酯基与另一种醇交换。
常用试剂和条件
13(S)-HODE胆固醇酯反应中常用的试剂包括:
氧化剂: 例如过氧化氢或分子氧。
水解剂: 例如水和胆固醇酯酶等酶。
催化剂: 例如酸、碱或LCAT和ACAT等酶。
形成的主要产物
科学研究应用
13(S)-HODE胆固醇酯有几种科学研究应用,包括:
化学: 用作研究脂质代谢和酯化反应的模型化合物。
生物学: 研究其在细胞信号传导和膜动力学中的作用。
工业: 用于开发脂质基制剂和药物递送系统.
相似化合物的比较
类似化合物
油酸胆固醇酯: 另一种由油酸与胆固醇酯化形成的胆固醇酯。
亚油酸胆固醇酯: 由亚油酸与胆固醇酯化形成。
花生四烯酸胆固醇酯: 由花生四烯酸与胆固醇酯化形成.
独特性
13(S)-HODE胆固醇酯的独特之处在于其特定的脂肪酸成分13(S)-HODE,它是亚油酸的羟基化衍生物。 该羟基赋予了独特的生化特性和潜在的生物活性,使其与其他胆固醇酯有所区别 .
生物活性
13(S)-HODE cholesteryl ester is a significant compound derived from the enzymatic oxidation of linoleic acid, specifically through the action of lipoxygenases. It plays a crucial role in lipid metabolism and has been implicated in various biological processes, particularly in cardiovascular health and disease. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications in health and disease.
This compound interacts with several biological pathways, primarily through its influence on cholesterol metabolism and inflammatory responses.
Cholesteryl Ester Transfer Protein (CETP) Interaction
- Role : CETP facilitates the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs).
- Impact : The activity of CETP is crucial for reverse cholesterol transport (RCT), affecting plasma lipoprotein-cholesterol concentrations. Genetic variations in CETP are linked to altered risks for atherosclerotic cardiovascular disease (ASCVD) .
Lipid Metabolism and Gene Expression
Recent studies have demonstrated that 13(S)-HODE influences lipid metabolism by modulating gene expression associated with lipid accumulation and hepatic steatosis. For instance, in mouse models, treatment with 13-HODE resulted in upregulation of genes related to lipid synthesis, such as fatty acid synthase (FASN) and sterol regulatory element-binding protein 1 (SREBP1) .
Biological Effects
The biological effects of this compound can be categorized into protective and detrimental roles depending on the context of its production and concentration.
Protective Roles
- Early Atherosclerosis : In early stages, 13(S)-HODE generated by macrophages enhances lipid uptake and promotes reverse cholesterol transport via activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). This activity aids in clearing lipid-laden cells from arterial walls .
- Anti-inflammatory Effects : It has been shown to exert protective effects against oxidative stress by promoting endothelial function and reducing inflammation through various signaling pathways .
Detrimental Roles
- Advanced Atherosclerosis : In later stages of atherosclerosis, elevated levels of 13(S)-HODE can contribute to pro-inflammatory processes. This shift is associated with increased apoptosis and plaque instability, raising the risk for myocardial infarction or stroke .
- Lipid Accumulation : Excessive production of 13(S)-HODE has been linked to hepatic steatosis, indicating its role in fat accumulation within liver cells .
Case Studies
Several studies highlight the dual roles of this compound in health:
- Statin Therapy Study :
- Atherosclerosis Progression :
Data Table: Biological Activities of this compound
属性
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O3/c1-7-8-16-22-37(46)23-17-14-12-10-9-11-13-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,17,23,25,34-35,37-42,46H,7-11,13,15-16,18-22,24,26-33H2,1-6H3/b14-12-,23-17+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXYPSUQZUUHPD-XFIJILBJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














